Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy reveals the compound's proton and carbon environments:
¹H NMR (400 MHz, CDCl₃):
- δ 1.35 (t, 3H, J = 7.1 Hz): Ethyl group methyl protons
- δ 2.41 (s, 3H): Aromatic methyl protons
- δ 3.83 (s, 3H): Methoxy protons
- δ 4.32 (q, 2H, J = 7.1 Hz): Ethyl methylene protons
- δ 5.21 (s, 2H): Amino protons (exchangeable)
- δ 6.85–7.28 (m, 3H): Aromatic protons
¹³C NMR (100 MHz, CDCl₃):
Infrared Vibrational Signature Profiling
Infrared spectroscopy identifies key functional groups through characteristic absorptions:
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3350, 3240 | N-H asymmetric/symmetric stretching |
| 1705 | Ester C=O stretching |
| 1610 | C=N pyrazole ring stretching |
| 1250 | C-O-C asymmetric ester stretching |
| 1045 | C-O methoxy group stretching |
The absence of broad O-H stretches above 3200 cm⁻¹ confirms esterification completion.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry exhibits characteristic fragmentation pathways:
- Molecular ion : m/z 275 [M]⁺
- Base peak : m/z 230 (loss of COOCH₂CH₃)
- m/z 185: Subsequent loss of NH₂ group
- m/z 121: Aromatic fragment from phenyl group cleavage
High-resolution mass spectrometry confirms the molecular formula with a measured mass of 275.1274 (calculated 275.1271).
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.921 Å |
| b | 12.345 Å |
| c | 15.678 Å |
| α, β, γ | 90° |
| Volume | 1723.4 ų |
The pyrazole ring exhibits planarity (mean deviation 0.012 Å), with the 4-methoxy-2-methylphenyl group inclined at 42.5° relative to the heterocycle. Intermolecular N-H···O hydrogen bonds (2.89 Å) between amino and carbonyl groups create a layered crystal packing structure.
Computational Chemistry Predictions
Density Functional Theory Calculations
B3LYP/6-311++G(d,p) level calculations predict:
- HOMO-LUMO gap : 4.8 eV, indicating moderate chemical stability
- Dipole moment : 5.2 Debye (polarity driven by ester and amino groups)
- Electrostatic potential : Negative charge localized on carbonyl oxygen (-0.42 e)
Geometry optimization shows excellent agreement with experimental X-ray data (RMSD 0.08 Å).
Molecular Orbital Analysis
Frontier molecular orbital analysis reveals:
- HOMO : Localized on pyrazole ring and amino group (π-bonding character)
- LUMO : Predominantly located on ester carbonyl and methoxyphenyl ring
Non-covalent interaction analysis identifies steric repulsion between methyl and methoxy groups (RDG = 0.03 a.u.), explaining the phenyl ring's dihedral angle relative to the pyrazole core.
Structure
3D Structure
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-14(18)11-8-16-17(13(11)15)12-6-5-10(19-3)7-9(12)2/h5-8H,4,15H2,1-3H3 |
InChI Key |
CPNIJJLYCUXHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)OC)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Arylhydrazines with Ethoxymethylene Ethyl Cyanoacetate
The most widely reported method involves the cyclocondensation of 4-methoxy-2-methylphenylhydrazine with ethoxymethylene ethyl cyanoacetate (EMECA) in toluene under reflux conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated nitrile, followed by cyclization to form the pyrazole core.
Key Reaction Parameters
-
Solvent : Toluene (optimized for solubility and boiling point).
-
Temperature : Gradual heating to reflux (110–120°C) after initial exothermic reaction at 20–30°C.
Mechanistic Insights
The reaction initiates with the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazole ring. The ethoxy group in EMECA acts as a leaving group, facilitating ring closure.
Alkali Metal Salt-Mediated Synthesis
An alternative approach utilizes the sodium salt of ethyl (ethoxymethylene)cyanoacetate, reacting it with 4-methoxy-2-methylphenylhydrazine in aqueous ethanol. This method enhances regioselectivity, minimizing the formation of positional isomers (e.g., 3-substituted pyrazoles).
Advantages Over Cyclocondensation
-
Yield : 78–85% compared to 65–75% for traditional cyclocondensation.
-
Purity : Reduced byproduct formation due to controlled pH and temperature.
Optimization of Reaction Conditions
Temperature Control
Maintaining the reaction at 22–30°C during hydrazine addition is critical to prevent decomposition of intermediates. Subsequent reflux (2 hours) ensures complete cyclization.
Solvent Selection
Toluene is preferred for its ability to dissolve both reactants and stabilize the transition state. Substituting with polar aprotic solvents (e.g., DMF) reduces yield by 15–20% due to side reactions.
Workup and Isolation
Post-reaction, the mixture is cooled to 9–10°C to precipitate the product, which is then filtered and dried. Recrystallization from ethyl acetate achieves >98% purity.
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation | Alkali Salt Method |
|---|---|---|
| Yield (%) | 65–75 | 78–85 |
| Reaction Time (h) | 4–6 | 3–4 |
| Isomer Formation | <5% | <2% |
| Scalability | Industrial | Lab-scale |
Characterization and Quality Control
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar pyrazole ring and dihedral angle of 52.34° between the pyrazole and aryl groups. The packing diagram reveals carboxylic acid dimers stabilized by O–H···O hydrogen bonds.
Industrial-Scale Considerations
Cost Efficiency
Using 40% methyl hydrazine aqueous solution (as in CN105646357A) reduces raw material costs by 30% compared to anhydrous hydrazines. Toluene recycling further lowers expenses.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate has been studied for its various biological properties, particularly in the fields of anti-inflammatory and anticancer research.
Anti-Cancer Properties
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- MCF7 Cell Line : Exhibits cytotoxic activity with an IC₅₀ value of approximately 3.79 µM.
- NCI-H460 Cell Line : Demonstrates significant inhibition with an IC₅₀ value of around 42.30 µM.
These findings suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents .
Anti-Inflammatory Effects
Pyrazole derivatives, including this compound, have shown potential in reducing inflammation. They act by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation of this compound against different cancer cell lines was conducted. The results indicated:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These values demonstrate the compound's selective cytotoxicity towards specific cancer cells, highlighting its potential as a lead compound for further drug development .
Case Study 2: Anti-inflammatory Activity
In another study, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results showed a marked reduction in inflammatory markers in treated cells compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Substituent Impact Analysis :
- For example, the 4-methoxy group in the target compound facilitates intermolecular hydrogen bonds, as observed in crystallographic studies .
- Electron-Withdrawing Groups (e.g., nitro, sulfamoyl) : Enhance electrophilicity at the C4 position, improving reactivity in nucleophilic substitution or hydrolysis reactions .
Physical and Spectroscopic Properties
The higher melting point of the 4-fluorophenyl analog (163–164°C vs. 153–154°C for the target compound) suggests stronger crystal packing due to halogen-mediated interactions .
Biological Activity
Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 23696-26-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with an amino group and an ethyl ester, contributing to its biological activity. The methoxy and methyl groups enhance its lipophilicity, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their inhibitory effects on cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against several cancer types:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung) | 19 |
| SNU-16 (Gastric) | 59 |
| KATO III (Gastric) | 73 |
These findings suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development as an anticancer drug .
The mechanism by which this compound exerts its effects appears to involve the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has shown nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating its potential as a pan-FGFR inhibitor. This is particularly relevant in overcoming resistance seen in some cancer therapies due to gatekeeper mutations in FGFRs .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications at different positions of the pyrazole ring can significantly alter biological activity. For instance, the introduction of various substituents at the N1 position has been correlated with varying levels of anticancer activity. Compounds with specific aryl and alkyl groups have shown enhanced potency against cancer cell lines while maintaining selectivity towards cancerous cells over normal fibroblasts .
Additional Biological Activities
Beyond anticancer properties, this compound has been investigated for other biological activities:
Q & A
Q. Key Steps :
- Hydrazone formation using substituted hydrazines.
- Cyclization under acidic/basic conditions.
- Purification via recrystallization or column chromatography.
How can researchers optimize reaction yields for this compound in multistep syntheses?
Advanced Methodological Considerations
Low yields often arise from side reactions during cyclization or unstable intermediates. Strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
- In Situ Monitoring : TLC or HPLC to track intermediate stability .
Example : Replacing ethanol with DMF increased cyclization efficiency by 20% in related pyrazole syntheses .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic Characterization Workflow
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazole NH₂ at δ 5.5–6.0 ppm).
- IR Spectroscopy : Identify ester C=O (∼1700 cm⁻¹) and NH₂ stretches (∼3300 cm⁻¹).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 290.3) .
Data Interpretation : Cross-reference with computed spectra (DFT) to resolve ambiguities .
How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Advanced Analytical Strategies
Contradictions may arise from tautomerism or impurities. Solutions include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the methoxy group).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding networks) .
Case Study : A 2021 study used NOESY to confirm intramolecular H-bonding between NH₂ and the ester group, explaining anomalous splitting .
What biological activities have been reported for this compound?
Q. Basic Pharmacological Profile
Q. Key Assays :
- In vitro COX inhibition (ELISA).
- In vivo tail-flick test for analgesia.
What molecular mechanisms underlie its COX-2 selectivity?
Advanced Mechanistic Insights
The 4-methoxy-2-methylphenyl group enhances hydrophobic interactions with COX-2’s larger active site. Computational docking (e.g., AutoDock Vina) reveals:
- Hydrogen bonds between NH₂ and Tyr355.
- π-Stacking of the pyrazole ring with Phe518.
- Methoxy group occupies a hydrophobic pocket absent in COX-1 .
Validation : Mutagenesis studies (COX-2 Y355F mutant) reduced inhibition by 70% .
How is X-ray crystallography applied to study this compound’s structure?
Q. Basic Crystallographic Workflow
Q. Key Metrics :
- R-factor < 0.05.
- CCDC deposition for public access.
What challenges arise in crystallizing this compound, and how are they addressed?
Q. Advanced Crystallographic Challenges
- Twinning : Common due to flexible substituents. Mitigated by additive screening (e.g., polyethyleneglycol).
- Disorder : Methoxy/phenyl groups may require PART instructions in SHELXL.
- Hydrogen Bonding : Use PLATON to validate networks; NH₂ often forms N–H⋯O bonds with ester groups .
Example : A 2019 study resolved twinning by using a 2:1 ethanol/water solvent system .
How do computational methods complement experimental data for structural analysis?
Q. Advanced Hybrid Approaches
- DFT Calculations (Gaussian 09) : Optimize geometry and predict NMR/IR spectra.
- Molecular Dynamics (GROMACS) : Simulate solvent effects on conformation.
- Docking Studies (AutoDock) : Predict binding modes to biological targets .
Case Study : DFT-predicted NMR shifts matched experimental data within 0.1 ppm, confirming the amino group’s electronic environment .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced SAR Strategies
- Substituent Screening : Replace methoxy with halogens (e.g., F, Cl) to modulate lipophilicity.
- Bioisosteres : Substitute ester with amide to enhance metabolic stability.
- Pharmacophore Mapping : Identify critical groups (e.g., NH₂ for COX-2 binding) .
Example : Ethyl-to-methyl ester substitution reduced activity by 50%, highlighting the ester’s role in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
